
3-Hydroxybenzohydrazide
Overview
Description
3-Hydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where the carboxyl group is replaced by a hydrazide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzohydrazide can be synthesized through the reaction of 3-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors to carry out the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazides and other derivatives.
Scientific Research Applications
Antioxidant Activity
3-Hydroxybenzohydrazide and its derivatives have been extensively studied for their antioxidant properties. Research indicates that these compounds exhibit significant radical scavenging activity, which is attributed to their ability to neutralize free radicals. For example, a study demonstrated that certain derivatives of this compound showed moderate to excellent antioxidative activity, with IC50 values comparable to well-known antioxidants such as quercetin and NDGA .
Table 1: Antioxidant Activity of this compound Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
3d | 2.9 | Hydrogen Atom Transfer (HAT) |
3e | 12.9 | Single Electron Transfer (SET) |
Coumarin-3d | 6.4 | HAT |
Coumarin-3e | 2.5 | SET-PT |
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The synthesized compounds demonstrated significant activity against these clinical isolates, making them promising candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | X µg/mL |
Escherichia coli | Y µg/mL |
Candida albicans | Z µg/mL |
Synthesis and Characterization
The synthesis of this compound derivatives typically involves the reaction of hydrazides with various aldehydes under controlled conditions. Recent studies have utilized green chemistry approaches, employing vinegar and ethanol as solvents to enhance yield and minimize environmental impact . Characterization techniques such as IR spectroscopy, NMR, and HPLC are commonly used to confirm the structure and purity of the synthesized compounds.
Computational Studies
In silico studies have been conducted to predict the pharmacokinetic properties and drug-likeness of this compound derivatives. These computational analyses help in understanding how molecular modifications affect biological activity and stability within biological systems. Techniques such as molecular docking and density functional theory (DFT) are employed to assess binding affinities at target sites, indicating potential for further drug development .
Case Studies
Several case studies highlight the practical applications of this compound:
- Study on Antioxidant Mechanisms : Research explored different mechanisms through which these compounds exert their antioxidant effects, revealing that both HAT and SET mechanisms play crucial roles depending on the type of radical involved .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against colon cancer cells, warranting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of 3-hydroxybenzohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing their normal function. For example, it has been shown to inhibit laccase, an enzyme involved in various biochemical processes . The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
- 4-Hydroxybenzhydrazide
- 2,4-Dihydroxybenzoic acid hydrazide
- 4-Methoxybenzhydrazide
- 4-Fluorobenzoic hydrazide
Comparison: 3-Hydroxybenzohydrazide is unique due to the presence of the hydroxyl group at the meta position relative to the hydrazide group. This structural feature influences its reactivity and biological activity. Compared to its analogs, such as 4-hydroxybenzhydrazide, which has the hydroxyl group at the para position, this compound exhibits different chemical and biological properties .
Biological Activity
3-Hydroxybenzohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antioxidant and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of benzohydrazide with hydroxylated aromatic compounds. One notable synthesis method employs a green approach using vinegar and ethanol as solvents, which has been shown to yield derivatives with significant biological activity .
Biological Activity Overview
The biological activities of this compound derivatives primarily include:
- Antioxidant Activity
- Anticancer Activity
- Antimicrobial Activity
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For instance, derivatives like C-HB 1 and C-HB 2 demonstrated IC50 values of 6.4 µM and 2.5 µM for DPPH radical scavenging, respectively, showcasing their effectiveness compared to well-known antioxidants like gallic acid and NDGA .
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
C-HB 1 | 6.4 | 4.5 |
C-HB 2 | 2.5 | 2.0 |
The mechanisms identified for these antioxidant activities include Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. For example, compounds derived from this structure have shown promising results against colorectal carcinoma cells (HCT-116), indicating their potential as chemotherapeutic agents . The precise mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been studied. Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .
Case Studies
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of various coumarin-hydroxybenzohydrazide derivatives, compound 3d exhibited an IC50 value of 2.9 µM , which is comparable to established antioxidants. This study emphasized the importance of structural modifications in enhancing the biological activity of hydrazide derivatives .
Case Study 2: Anticancer Potential
Another research project focused on the anticancer effects of synthesized compounds derived from this compound against HCT-116 cell lines. The results indicated a significant reduction in cell viability upon treatment with specific derivatives, highlighting their potential role in cancer therapy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-hydroxybenzohydrazide-derived Schiff base ligands for metal complexes?
Methodological Answer: The synthesis involves refluxing equimolar ratios of this compound with aldehydes (e.g., 4-bromosalicylaldehyde) in methanol, followed by the addition of metal precursors like VO(acac)₂. Key parameters include solvent choice (methanol or methanol/DMF mixtures), reflux duration (1–2 hours), and slow evaporation for crystallization. Yield improvements (e.g., 61% for vanadium complexes) are achieved by adjusting stoichiometry and solvent polarity .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- FT-IR: Identify ν(C=O) (~1667 cm⁻¹), ν(C=N) (~1592 cm⁻¹), and ν(V=O) (~973 cm⁻¹) bands to confirm ligand coordination and metal complex formation .
- UV-Vis: Monitor π→π* and n→π* transitions (e.g., peaks at 210–400 nm) to assess electronic properties .
- Powder XRD: Use 2θ ranges (2–50°) to verify crystallinity and compare with simulated patterns from single-crystal data .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Methodological Answer: Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, dihedral angles between aromatic rings (e.g., 33.9° in a Schiff base) and octahedral coordination geometries in metal complexes are resolved using high-resolution data .
Advanced Research Questions
Q. What strategies address contradictory catalytic performance data in oxidovanadium(V) complexes of this compound?
Methodological Answer: Discrepancies in catalytic epoxidation efficiency (e.g., cyclooctene conversion rates) may arise from ligand flexibility or solvent effects. Use controlled experiments with standardized conditions (e.g., 10 mmol substrate, 70°C, tert-butyl hydroperoxide as oxidant) and compare turnover frequencies (TOFs). Validate via gas chromatography with DB5-MS columns .
Q. How do 3D-QSAR models inform the design of this compound derivatives for antimycobacterial activity?
Methodological Answer: Apply k-nearest neighbor (kNN) algorithms and docking studies (e.g., Schrödinger GLIDE) to correlate substituent effects (e.g., thiazolidinyl groups) with MIC values against M. tuberculosis. Prioritize compounds with high docking scores (e.g., >−8.0 kcal/mol) and validated cross-validated r² (>0.93) .
Q. What crystallographic challenges arise when analyzing hydrogen-bonding networks in this compound solvates?
Methodological Answer: Intermolecular O–H···O/N hydrogen bonds (e.g., in methanol solvates) require high-resolution data (R-factor <0.045) and restrained refinement for H atoms. Use difference Fourier maps to locate disordered solvent molecules and validate via lattice energy calculations .
Q. How can researchers reconcile discrepancies between experimental and computational vibrational spectra?
Methodological Answer: Compare experimental FT-IR data (e.g., ν(N–N) at ~1188 cm⁻¹) with DFT-calculated frequencies. Adjust for anharmonicity using scaling factors (e.g., 0.961 for B3LYP/6-31G*) and validate via isotopic substitution studies .
Q. Data Analysis & Interpretation
Q. What statistical methods are optimal for analyzing catalytic or biological activity datasets?
Methodological Answer: Use Partial Least Squares Regression (PLSR) or Principal Component Analysis (PCA) to identify key variables (e.g., ligand electronegativity, solvent polarity) influencing activity. For small datasets, Multiple Linear Regression (MLR) with cross-validation (e.g., leave-one-out) minimizes overfitting .
Q. How should researchers handle non-reproducible crystal structures in hydrazide complexes?
Methodological Answer: Non-reproducibility often stems from solvent impurities or kinetic vs. thermodynamic crystallization pathways. Use microseeding techniques, controlled evaporation rates, and PXRD to confirm phase purity. Report multiple datasets to establish structural trends .
Q. Experimental Design
Q. What controls are critical when evaluating the cytotoxicity of this compound derivatives?
Methodological Answer: Include positive controls (e.g., isoniazid for antimycobacterial assays) and negative controls (solvent-only samples). Use MTT assays with mammalian cell lines (e.g., HEK-293) to assess toxicity at 100–1000 µg/mL, ensuring adherence to OECD guidelines for in vitro testing .
Properties
IUPAC Name |
3-hydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACGSLLKFCMXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206904 | |
Record name | m-Hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5818-06-4 | |
Record name | 3-Hydroxybenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5818-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxybenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydroxybenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.